molecular formula C12H17N3O2 B2393796 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine CAS No. 1443982-08-8

3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine

Cat. No.: B2393796
CAS No.: 1443982-08-8
M. Wt: 235.287
InChI Key: YNIYBHHGHIYXBR-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is a nitropyridine derivative characterized by a methyl group at position 3, a 2-methylpiperidinyl substituent at position 2, and a nitro group at position 5 of the pyridine ring. The 2-methylpiperidinyl group introduces steric bulk and lipophilicity, while the nitro group at position 5 may influence electronic properties and reactivity .

Properties

IUPAC Name

3-methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-7-11(15(16)17)8-13-12(9)14-6-4-3-5-10(14)2/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIYBHHGHIYXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C=C2C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-methylpyridine followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors. These methods enhance the efficiency and scalability of the synthesis process, allowing for the production of significant quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different pharmacological properties.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a nitro group and a piperidine moiety. Its molecular formula is C13H17N3O2, and it has a molecular weight of 235.29 g/mol. The structural characteristics contribute to its potential biological activities, making it an interesting subject for research.

Medicinal Chemistry

3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine has been investigated for its potential as a therapeutic agent. The following applications have been noted:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further exploration in oncology .
  • Neurological Disorders : Its structure suggests potential interactions with neurotransmitter systems, particularly the serotonin system, which may be beneficial in treating conditions such as depression or anxiety .

The biological activity of this compound has been assessed through various assays:

  • Cell Viability Assays : In vitro studies have shown that this compound can reduce cell viability in specific cancer cell lines, indicating its potential as an anticancer drug .
  • Mechanistic Studies : Research has indicated that the compound may act on specific receptors or enzymes involved in cell signaling pathways, which could lead to therapeutic effects against various diseases .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on ovarian cancer models demonstrated that the administration of the compound resulted in significant tumor size reduction. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis, showcasing its potential as an effective therapeutic agent in oncology.

Case Study 2: Neuropharmacological Effects

In a series of experiments aimed at understanding the compound's effects on the central nervous system, researchers found that it exhibited properties consistent with serotonin receptor modulation. This suggests potential applications in treating mood disorders.

Activity TypeAssay TypeResult
AnticancerCell Viability AssayReduced viability in cancer cells
Neurological EffectsReceptor Binding AssayModulation of serotonin receptors
Apoptosis InductionFlow CytometryIncreased apoptotic cells

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine involves its interaction with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring enhances the compound’s ability to bind to receptors and enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine with nitropyridine derivatives from the literature, focusing on structural features, synthetic yields, and inferred physicochemical properties.

Key Observations

Substituent Effects on Reactivity and Yield

  • Compounds 7c and 7d () share a methoxy group at position 2 but differ in nitro group placement (positions 5 and 3, respectively). The higher yield of 7c (95% vs. 80% for 7d ) suggests that nitro group positioning influences reaction efficiency, possibly due to steric or electronic factors during synthesis .
  • The target compound’s 2-methylpiperidinyl group is bulkier than methoxy, which may reduce synthetic yields due to steric hindrance during nucleophilic substitution or cyclization.

The 2-methylpiperidinyl group in the target compound likely increases lipophilicity (logP) compared to methoxy-substituted analogs, impacting solubility and bioavailability .

Comparison with FDB022597 FDB022597 () is a pyrrolidinone derivative with a pyridinyl substituent but lacks a nitro group. Its hydroxyl and carbonyl groups confer distinct hydrogen-bonding capabilities, making it pharmacologically distinct from nitropyridine analogs .

Limitations

  • No direct data on the target compound’s synthesis, crystallography, or biological activity are available in the provided evidence.
  • Structural inferences are based on analogous nitropyridine derivatives, highlighting the need for further experimental characterization.

Biological Activity

3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2C_{12}H_{16}N_{4}O_{2}, with a molecular weight of approximately 232.28 g/mol. The compound features a nitro group, which is known to enhance its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and metabolic processes.
    • IC50 Values : Studies have reported IC50 values for AChE inhibition as low as 0.22 μM, indicating potent activity against this target .
  • Antimicrobial Properties : The compound has shown moderate antimicrobial activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with essential cellular processes .
  • Cell Signaling Modulation : It has been observed that the compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound acts as a mixed inhibitor for AChE, with molecular docking studies confirming its binding affinity to the active site of the enzyme .
  • Antimicrobial Activity Assessment : Another research project evaluated the antimicrobial efficacy of the compound against various pathogens, finding significant inhibition in vitro. The study utilized disk diffusion methods to assess effectiveness .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathogenIC50 Value (μM)Mechanism of Action
AChE InhibitionAcetylcholinesterase0.22Competitive inhibition
BChE InhibitionButyrylcholinesterase0.42Mixed-type inhibition
AntimicrobialVarious Bacterial StrainsN/ADisruption of cell membrane

Q & A

Q. How can researchers address conflicting mechanistic proposals for nitro group reduction?

  • Resolution : Employ isotopic labeling (¹⁵N-nitropyridine) to track reduction pathways. Compare catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (NaBH₄/Cu) products via ¹H NMR. Conflicting mechanisms (radical vs. ionic) can be resolved by EPR spectroscopy to detect radical intermediates .

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